molecular formula C20H21N3O2S B2443362 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 897475-54-6

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No. B2443362
CAS RN: 897475-54-6
M. Wt: 367.47
InChI Key: CGWNABYDWRVESV-UHFFFAOYSA-N
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Description

The compound “1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains a piperazine ring, a methylbenzothiazole group, and a phenoxyethanone group. Piperazine rings are common in pharmaceuticals and are known for their versatile biological activities. Benzothiazoles are heterocyclic compounds that are also found in a variety of drugs and have diverse biological activities. Phenoxyethanone is a type of aromatic ether and a ketone, which are common functional groups in organic chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The methylbenzothiazole group could be formed through a reaction involving a benzothiazole and a methylating agent. The phenoxyethanone group could be formed through a reaction involving phenol and a suitable electrophile .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the methylbenzothiazole group, and the phenoxyethanone group. The presence of these groups would likely confer certain physical and chemical properties to the molecule, such as its solubility, reactivity, and potential biological activity .


Chemical Reactions Analysis

As an organic compound, “1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone” would be expected to undergo a variety of chemical reactions. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The benzothiazole group could potentially undergo electrophilic aromatic substitution reactions, and the phenoxyethanone group could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring, the methylbenzothiazole group, and the phenoxyethanone group would likely influence its solubility, melting point, boiling point, and other physical properties. Its chemical properties, such as its reactivity and stability, would also be influenced by these groups .

Scientific Research Applications

Antioxidant Activity

Compounds related to the thiazole ring, such as the one , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Properties

Thiazole derivatives have been reported to possess analgesic and anti-inflammatory properties . A specific study synthesized a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and evaluated their anti-inflammatory activity .

Antimicrobial and Antifungal Activities

Thiazole compounds have been found to have antimicrobial and antifungal activities . These compounds can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infections.

Antiviral Activity

Thiazole derivatives have also been found to possess antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections.

Antitumor and Cytotoxic Activities

Thiazole compounds have been reported to have antitumor and cytotoxic activities . They can inhibit the growth of tumor cells and can be toxic to cells, which is useful in cancer treatment.

Neuroprotective Properties

Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain neurons from degeneration and injury, thereby improving brain functions.

Quorum Sensing Inhibitors

Compounds bearing the benzo[d]thiazole moiety have been found to inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density, which is often used by bacteria to coordinate gene expression according to the density of their population.

Antiproliferative Activity

Compounds related to the thiazole ring have been found to exhibit antiproliferative activity . Antiproliferative agents inhibit or prevent the maturation and proliferation of malignant cells.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. For example, if it were used as a drug, its safety profile would be determined through preclinical and clinical testing. Without more specific information, it’s difficult to predict the potential safety and hazards associated with this compound .

properties

IUPAC Name

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-15-6-5-9-17-19(15)21-20(26-17)23-12-10-22(11-13-23)18(24)14-25-16-7-3-2-4-8-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWNABYDWRVESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

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